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Abstract

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a polyacetylenic natural product belonging to
a class of compounds known for their diverse and potent biological activities. Accurate
structural elucidation and confirmation are paramount for any further investigation into its
mechanism of action, therapeutic potential, and development as a chemical entity. This guide
provides a comprehensive overview of the essential spectroscopic data required to
unambiguously identify and characterize this molecule. We delve into the theoretical
underpinnings and practical application of mass spectrometry, nuclear magnetic resonance,
infrared, and UV-visible spectroscopy, presenting both experimentally reported data and expert-
derived predictions based on its known chemical structure. This document is designed to serve
as a foundational reference for researchers engaged in the isolation, synthesis, or analysis of
this and related polyacetylenic compounds.

Introduction: The Chemical and Biological Context

Polyacetylenes are a class of specialized metabolites found across various plant families,
notably Apiaceae and Asteraceae. They are characterized by the presence of multiple
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acetylene (C=C) triple bonds, often in conjugation with olefinic (C=C) double bonds. (6E,12E)-
Tetradecadiene-8,10-diyne-1,3-diol is a C14 polyacetylene that has been isolated from
several plants, including those of the Asteraceae family[1]. Its structure, featuring a conjugated
enediyne system and two hydroxyl groups, suggests a potential for significant biological
activity, a hallmark of this compound class. The precise characterization of its stereochemistry
and functional groups is critical, as subtle structural variations can lead to profound differences
in biological function. This guide provides the spectroscopic framework necessary for such
precise characterization.

Molecular Structure and Physicochemical
Properties

The fundamental identity of a molecule is defined by its structure and core physical properties.
The IUPAC name for the compound is (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol[2]. Its
core structural features—a 14-carbon chain, two trans-configured double bonds, a central
diyne moiety, and hydroxyl groups at the C1 and C3 positions—are visualized below.

Caption: 2D structure of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol.

A summary of its key physicochemical properties is provided in Table 1.

Property Value Source
Molecular Formula C14H1802 PubChem][2]
Average Molecular Weight 218.29 g/mol PubChem|[2]

Monoisotopic Molecular

. 218.130679813 Da PubChem[2]
Weight

(6E,12E)-tetradeca-6,12-dien-
IUPAC Name ) ] PubChem][2]
8,10-diyne-1,3-diol

] Long-chain fatty alcohol,
Chemical Class PhytoBank[3]
Polyacetylene
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Spectroscopic Characterization: A Multi-Platform
Approach

No single analytical technique can fully elucidate a chemical structure. A synergistic approach,
leveraging the strengths of multiple spectroscopic methods, is essential for a high-confidence
assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a compound's molecular weight and
elemental composition. For a molecule of this nature, High-Resolution Mass Spectrometry
(HRMS) using a soft ionization technique like Electrospray lonization (ESI) is the method of
choice.

Expertise & Causality: ESI is preferred because it minimizes fragmentation, allowing for the
clear observation of the pseudomolecular ion (e.g., [M+H]*, [M+Na]*, or [M-H]~). This is crucial
for establishing the molecular formula. HRMS provides a mass measurement with high
accuracy (typically <5 ppm error), which allows for the unambiguous determination of the
elemental composition from a list of possibilities.

Experimental Data: A recent study successfully identified (3S)-(6E,12E)-tetradecadiene-8,10-
diyne-1,3-diol and reported a high-resolution mass spectrum in positive ESI mode[1].

e Observed lon: [M+Na]* at m/z 219.1377

» Calculated Mass for CiaH1s0O2Na: 219.1385 This excellent agreement between the observed
and calculated mass provides high-confidence validation of the molecular formula
C14H1802[1].

Expected Fragmentation: While soft ionization minimizes fragmentation, tandem MS (MS/MS)
experiments can provide structural insights. For polyacetylenic diols, characteristic
fragmentation pathways include:

o Cleavage of C-C bonds adjacent to the hydroxyl groups.

e Neutral loss of water (H20) from the molecular ion.
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o Cleavage at bonds flanking the conjugated system, which is a stable moiety. For example,
cleavage of the C7-C8 bond is a known fragmentation pathway in similar polyacetylenes[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of an organic molecule. While specific experimental spectra for this exact compound
are not widely published, a detailed prediction based on established chemical shift principles
and data from analogous structures provides a robust analytical baseline.

1H NMR (Proton NMR) - Expected Resonances:

Olefinic Protons (H6, H7, H12, H13): These protons are expected to appear in the downfield
region, typically & 5.5 - 6.5 ppm. The large coupling constants (J = 15 Hz) between H6-H7
and H12-H13 would be definitive proof of their E (trans) configuration.

Carbinol Protons (H1, H3): The protons on the carbon atoms bearing the hydroxyl groups
would resonate in the d 3.5 - 4.5 ppm range. H3, being a secondary alcohol proton, would
likely appear as a multiplet, while the protons of the primary alcohol at C1 would also form a
multiplet.

Allylic Protons (H5, H14): The CH2 group at C5, adjacent to the C6=C7 double bond, would
be expected around & 2.1 - 2.4 ppm. The terminal methyl group (C14) protons would be
further upfield.

Alkyl Protons (H2, H4): The remaining methylene protons in the aliphatic chain would appear
inthe & 1.4 - 1.8 ppm region.

Hydroxyl Protons (-OH): These protons typically appear as broad singlets and their chemical
shift is highly dependent on solvent and concentration, ranging from o 1.5 - 5.0 ppm.

13C NMR (Carbon NMR) - Expected Resonances:

o Alkynyl Carbons (C8, C9, C10, C11): The sp-hybridized carbons of the diyne system are a
key feature. Due to the shielding effects of the triple bonds, they are expected in the 65 -
90 ppm range.
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e Olefinic Carbons (C6, C7, C12, C13): The sp?-hybridized carbons of the double bonds would
resonate downfield, typically between & 110 - 145 ppm.

e Carbinol Carbons (C1, C3): The carbons attached to the hydroxyl groups are deshielded and
would appear in the & 60 - 75 ppm range.

o Alkyl Carbons (C2, C4, C5, C14): The remaining sp3-hybridized carbons would be found in
the upfield region of the spectrum, from & 10 - 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within
a molecule. The diagnostic absorptions arise from the vibrations of specific chemical bonds
when they are exposed to infrared radiation[5].

Expertise & Causality: The energy of absorption is directly related to the bond strength and the
masses of the connected atoms. Triple bonds are stronger than double bonds, which are
stronger than single bonds; therefore, their stretching vibrations appear at progressively lower
frequencies.

Expected Characteristic Absorption Bands:

O-H Stretch: A strong and characteristically broad absorption band in the region of 3200-
3600 cm~1* due to hydrogen bonding between the two hydroxyl groups.

e C-H Stretches (sp?, sp3): Absorptions just above 3000 cm~1 (typically 3010-3100 cm™1)
correspond to the C-H bonds of the alkenes. Absorptions just below 3000 cm~1 (typically
2850-2960 cm™1) are due to the C-H bonds of the alkyl chain.

e C=C Stretch (Alkyne): A weak to medium, sharp absorption band in the 2100-2260 cm~1
region. The conjugation in the diyne system influences the intensity and exact position of this
peak.

e C=C Stretch (Alkene): A medium intensity absorption around 1650-1680 cm™1.

e C-O Stretch (Alcohol): A strong absorption band in the fingerprint region, typically 1050-1150
cm~1, corresponding to the stretching vibration of the C-O single bonds.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems within a
molecule[6]. The chromophore in (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol is the
extensive conjugated system of two double bonds and two triple bonds (enediyne).

Expertise & Causality: Conjugation lowers the energy gap between the highest occupied
molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows the
molecule to absorb light at longer wavelengths (lower energy), shifting the absorption maximum
(Amax) into the accessible UV range. The spectrum of such polyacetylenes is often
characterized by fine structure—a series of sharp, closely spaced peaks—which is indicative of
the rigid, conjugated system.

Expected Absorption Maxima (Amax): Based on data for similar enediyne chromophores,
strong absorption is expected in the UV region, typically between 230 nm and 290 nm, with
multiple distinct maxima corresponding to different electronic transitions within the conjugated
system[7].

Exemplary Experimental Protocols

The following protocols represent standard, field-proven methodologies for acquiring the
spectroscopic data discussed.

4.1 High-Resolution Mass Spectrometry (ESI-HRMS):

o Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent
(e.g., methanol or acetonitrile).

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

e Source Parameters: Operate the ESI source in positive ion mode to detect [M+H]* and
[M+Na]* ions. Typical parameters include a capillary voltage of 3-4 kV, a source temperature
of 100-150°C, and a desolvation gas flow of 5-8 L/min.
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» Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure
the mass resolution is set to >10,000 (FWHM).

» Data Analysis: Determine the accurate mass of the most abundant pseudomolecular ion.
Use the instrument's software to calculate the elemental composition that matches the
observed accurate mass within a 5 ppm error tolerance.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs, MeOD, or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

* 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Acquire at least 16 scans for good signal-
to-noise.

e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance of 13C, more scans are required. Typical parameters include a 30-45° pulse, a
spectral width of ~220 ppm, and a relaxation delay of 2 seconds. Acquire several hundred to
a few thousand scans.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the
residual solvent peak or an internal standard (e.g., TMS).

4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by
grinding a small amount of sample with dry KBr powder and pressing it into a transparent
disk. Alternatively, for oils or soluble solids, use a thin-film method on a salt plate (e.g., NaCl
or KBr) or an Attenuated Total Reflectance (ATR) accessory.
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e Background Spectrum: Collect a background spectrum of the empty sample compartment
(or pure KBr pellet/clean ATR crystal) to subtract atmospheric (H20, COz) and accessory-
related absorptions.

o Sample Spectrum: Place the prepared sample in the instrument's beam path and collect the
spectrum.

o Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The data is collected over the mid-IR range, typically 4000-400 cm™1,

4.4 UV-Visible (UV-Vis) Spectroscopy:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be
adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Blank Correction: Fill a matched quartz cuvette with the pure solvent and use it to zero the
instrument (establish the 100% transmittance or 0 absorbance baseline).

o Data Acquisition: Place the sample cuvette in the beam path and scan the absorbance over
a range of approximately 200-400 nm.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Data Integration for Structural Elucidation

The trustworthiness of a structural assignment comes from the convergence of all
spectroscopic data. Each technique provides a piece of the puzzle, and together they form a
self-validating system.
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Caption: Workflow for structural elucidation using integrated spectroscopic data.

This workflow demonstrates the logical progression from initial data acquisition to final
structural confirmation. HRMS provides the molecular formula. IR confirms the presence of key
functional groups. NMR maps out the atom-to-atom connectivity and stereochemistry. Finally,
UV-Vis validates the nature of the conjugated electronic system. When all data points are
consistent with the proposed structure, the identification is considered complete and
authoritative.

Conclusion

The spectroscopic characterization of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol requires a
multi-faceted analytical approach. The key identifying features are: an accurate mass
corresponding to the molecular formula C14H1802, characteristic *H NMR signals for trans-
olefins and carbinol protons, distinct 13C NMR resonances for alkynyl carbons, strong IR
absorptions for hydroxyl and alkyne groups, and a signature UV absorption profile indicative of
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the enediyne chromophore. This guide provides the foundational data and methodologies
necessary for researchers to confidently identify, quantify, and further investigate this promising
natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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